molecular formula CHClSi B14413302 CID 21611516

CID 21611516

Cat. No.: B14413302
M. Wt: 76.56 g/mol
InChI Key: JHSUPIQULJXXCX-UHFFFAOYSA-N
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Description

CID 21611516, also known as oscillatoxin D, is a marine-derived cyanobacterial toxin belonging to the oscillatoxin family. These compounds are characterized by their complex polyketide structures and bioactivity, often implicated in harmful algal blooms and associated ecological impacts . Oscillatoxin D exhibits a molecular formula of $ \text{C}{33}\text{H}{50}\text{O}_9 $ and a molecular weight of 614.74 g/mol. Its structure includes a macrocyclic lactone core with hydroxyl and methyl substituents, which are critical for its biological interactions, such as ion channel modulation and cytotoxic effects .

Properties

Molecular Formula

CHClSi

Molecular Weight

76.56 g/mol

InChI

InChI=1S/CHClSi/c2-1-3/h1H

InChI Key

JHSUPIQULJXXCX-UHFFFAOYSA-N

Canonical SMILES

C(=[Si])Cl

Origin of Product

United States

Chemical Reactions Analysis

Scientific Research Applications

CID 21611516 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 21611516 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CID Molecular Formula Molecular Weight (g/mol) Key Structural Features
Oscillatoxin D 21611516 $ \text{C}{33}\text{H}{50}\text{O}_9 $ 614.74 Macrocyclic lactone, hydroxyl groups at C-12 and C-16
30-Methyl-oscillatoxin D 185389 $ \text{C}{34}\text{H}{52}\text{O}_9 $ 628.76 Methyl substitution at C-30
Oscillatoxin E 156582093 $ \text{C}{32}\text{H}{48}\text{O}_9 $ 600.71 Reduced methyl group at C-24, epoxide at C-8
Oscillatoxin F 156582092 $ \text{C}{33}\text{H}{50}\text{O}_{10} $ 630.74 Additional hydroxyl group at C-18

Key Observations :

  • Methylation : 30-Methyl-oscillatoxin D differs by a single methyl group at C-30, increasing its molecular weight by 14.02 g/mol compared to oscillatoxin D .
  • Hydroxylation : Oscillatoxin F contains an extra hydroxyl group at C-18, enhancing its polarity and solubility compared to oscillatoxin D .

Critical Insights :

  • Structure-Activity Relationship (SAR) : Methyl and hydroxyl substitutions significantly influence bioactivity. For example, methylation at C-30 in 30-methyl-oscillatoxin D reduces cytotoxicity, likely due to steric hindrance .
  • Ecological Impact : Oscillatoxin derivatives are biomarkers for harmful algal blooms, with oscillatoxin D being the most toxic and environmentally persistent .

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